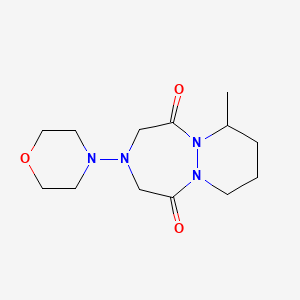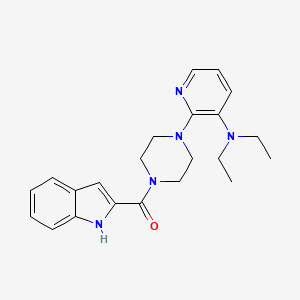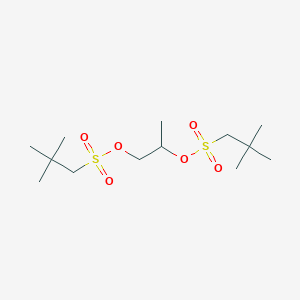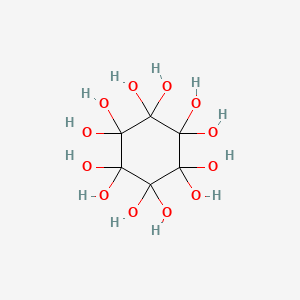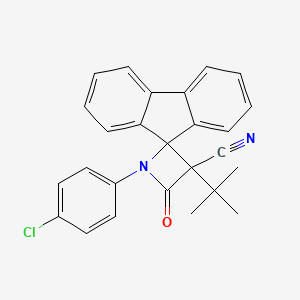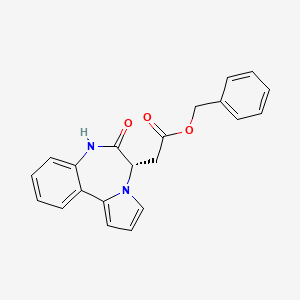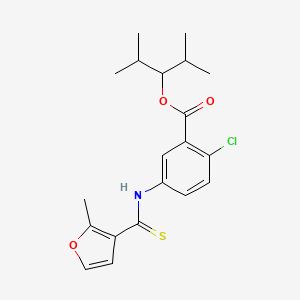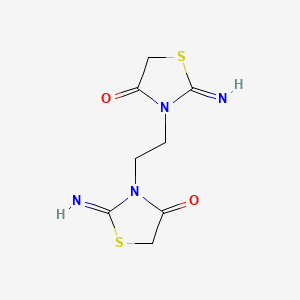
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-imino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) is a heterocyclic compound characterized by the presence of a thiazolidinone ringThe molecular formula of this compound is C8H10N4O2S2, and it has a molecular weight of 258.32 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) typically involves the reaction of 1,3-disubstituted thioureas with chloroacetyl chloride. This reaction proceeds efficiently in the absence of a base, yielding the desired product through a regioselective pathway . The reaction conditions are mild, often conducted at room temperature, and the process is highly efficient for both symmetrical and unsymmetrical thioureas .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up. The key factors for industrial production would include optimizing reaction conditions to ensure high yield and purity, as well as developing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The compound’s ability to interact with these enzymes makes it a potential candidate for anti-inflammatory drugs. Additionally, its interaction with DNA and proteins can lead to anticancer effects by inhibiting cell proliferation and inducing apoptosis .
Comparación Con Compuestos Similares
2-Imino-4-thiazolidinone: Shares a similar core structure but differs in the substitution pattern.
5-Arylidene-2-imino-4-thiazolidinone: Known for its anti-inflammatory and anticancer properties.
Uniqueness: 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) is unique due to its bis-imino substitution, which enhances its biological activity and makes it a versatile scaffold for drug development. Its ability to undergo various chemical reactions and form diverse derivatives further distinguishes it from other thiazolidinone compounds.
This compound’s multifaceted applications and unique properties make it a valuable subject of study in both academic and industrial research.
Propiedades
Número CAS |
61531-76-8 |
|---|---|
Fórmula molecular |
C8H10N4O2S2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
2-imino-3-[2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H10N4O2S2/c9-7-11(5(13)3-15-7)1-2-12-6(14)4-16-8(12)10/h9-10H,1-4H2 |
Clave InChI |
UAWVUERZHKTHCV-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=N)S1)CCN2C(=O)CSC2=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


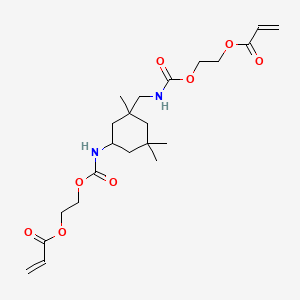
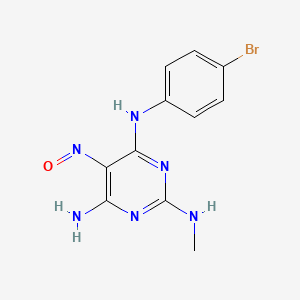

![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
